molecular formula C20H15FN4O4S B4062460 2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-nitrophenyl)acetamide

2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-nitrophenyl)acetamide

Cat. No.: B4062460
M. Wt: 426.4 g/mol
InChI Key: VPYGWOIYSBSQML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including a cyano group (-CN), a fluorophenyl group (C6H4F), a nitrophenyl group (C6H4NO2), and a tetrahydropyridinyl group (C5H9N). These groups are connected in a specific arrangement to form the overall structure of the compound .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name and the presence of its functional groups. It likely has a complex three-dimensional structure due to the presence of the tetrahydropyridinyl group .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the cyano group might undergo reactions such as hydrolysis, reduction, or addition. The nitro group is also a strong electron-withdrawing group, which could influence the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the cyano, fluorophenyl, and nitrophenyl groups could affect its polarity, solubility, and stability .

Scientific Research Applications

Photoreactivity Studies

One area of research investigates the photoreactivity of compounds with similar structures in different solvents, revealing the potential for studying the stability and reactivity of the mentioned compound under light exposure. For instance, studies on flutamide (a compound with a somewhat similar structural motif) in acetonitrile and 2-propanol have shown distinct photoreactions, highlighting the importance of solvent choice in the photostability of pharmaceuticals and potentially guiding the development of more stable drug formulations (Watanabe, Fukuyoshi, & Oda, 2015).

Antimicrobial Activity

Compounds structurally related to the queried chemical have been explored for their antimicrobial properties. For instance, derivatives incorporating the antipyrine moiety, which shares a commonality in the functional groups' arrangement, have demonstrated significant antimicrobial effects. These studies offer insights into the structural attributes contributing to antimicrobial efficacy, potentially guiding the design of new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).

Cytotoxicity and Mitochondrial Dysfunction

Research on compounds with nitroaromatic groups, similar to parts of the queried compound's structure, has shed light on the mechanisms of cytotoxicity and mitochondrial dysfunction. These studies help in understanding the toxicological profiles of related compounds and in the development of safer pharmaceutical agents (Coe et al., 2007).

Insecticidal Activity

The synthesis and testing of pyridine derivatives for insecticidal activity against specific pests demonstrate another potential application of structurally similar compounds. This research may provide a foundation for developing new pest control agents with specific action mechanisms (Bakhite et al., 2014).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context, such as its intended use or target biological system .

Future Directions

The future research directions for this compound would depend on its intended applications. For instance, if it’s intended for use in pharmaceuticals, future research could focus on improving its efficacy, reducing its toxicity, or exploring its mechanism of action .

Properties

IUPAC Name

2-[[5-cyano-4-(4-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O4S/c21-13-3-1-12(2-4-13)16-9-18(26)24-20(17(16)10-22)30-11-19(27)23-14-5-7-15(8-6-14)25(28)29/h1-8,16H,9,11H2,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYGWOIYSBSQML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C#N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-nitrophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-nitrophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-nitrophenyl)acetamide
Reactant of Route 5
2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-nitrophenyl)acetamide
Reactant of Route 6
2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-nitrophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.